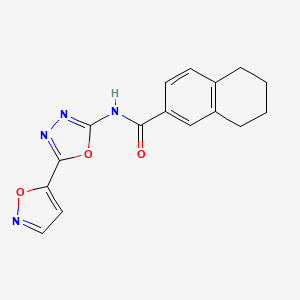

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-14(12-6-5-10-3-1-2-4-11(10)9-12)18-16-20-19-15(22-16)13-7-8-17-23-13/h5-9H,1-4H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBUEOZQKHUJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps, starting with the construction of the isoxazole and oxadiazole rings. Common synthetic routes include:

Isoxazole Synthesis: This can be achieved through the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic or basic conditions.

Oxadiazole Synthesis: The oxadiazole ring can be formed by cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

Coupling Reaction: The final step involves the coupling of the isoxazole and oxadiazole rings with the tetrahydronaphthalene moiety, often using coupling agents like carbodiimides or coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF (tetrahydrofuran).

Substitution: Amines, alcohols, in polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide).

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols.

Reduction: Alcohols, amines, or aldehydes.

Substitution: Amides, esters, or ethers.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide have been screened against various bacterial and fungal strains with promising results.

Case Studies

- Synthesis and Screening : A study synthesized various isoxazole-substituted oxadiazole derivatives and evaluated their antimicrobial activity. Compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi at concentrations as low as 100 μg/mL .

- Mechanism of Action : The presence of the isoxazole and oxadiazole rings is believed to enhance the interaction with microbial targets, leading to increased efficacy compared to standard antibiotics .

Anticancer Properties

The compound has also shown potential in anticancer applications. Studies have demonstrated that certain derivatives exhibit significant growth inhibition against various cancer cell lines.

Research Findings

- Growth Inhibition Studies : A derivative of the compound was tested against multiple cancer cell lines including SNB-19 and OVCAR-8, showing percent growth inhibitions ranging from 51% to 86% depending on the concentration used .

- Molecular Docking Studies : In silico studies suggest that the compound binds effectively to cancer-related targets, potentially modulating pathways involved in tumor growth and proliferation .

Antioxidant Activity

The antioxidant capabilities of this compound are also notable. Compounds with similar structures have been evaluated for their ability to scavenge free radicals.

Mecanismo De Acción

The mechanism by which N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The compound’s closest structural analogs include:

N-[5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]-5,6,7,8-Tetrahydronaphthalene-2-Carboxamide (CAS: 923095-24-3): Differs in the oxadiazole substituent (3,4-dimethylphenyl vs. isoxazol-5-yl), altering electronic and steric properties .

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carboxamide (CAS: 135729-78-1): Replaces the oxadiazole-isoxazole moiety with a quinuclidine group, influencing solubility and toxicity profiles .

Thiazole/Tetrazole Derivatives (e.g., Pharmacopeial Forum compounds): Feature thiazole or tetrazole rings instead of oxadiazole, impacting metabolic stability and target selectivity .

Comparative Data Table

Research Findings and Implications

- The quinuclidine analog exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that the oxadiazole-isoxazole variant may require rigorous safety profiling . Thiazole derivatives demonstrate broad antimicrobial activity, implying that the target compound’s isoxazole-oxadiazole hybrid could be optimized for similar applications .

Actividad Biológica

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features multiple heterocyclic structures:

- Isoxazole ring : Known for its role in various biological activities.

- Oxadiazole moiety : Associated with antioxidant and anticancer properties.

- Tetrahydronaphthalene backbone : Provides structural rigidity and hydrophobic characteristics.

These structural components contribute to the compound's potential efficacy against a range of biological targets.

Antioxidant Activity

Research indicates that oxadiazole compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl) show effective free radical scavenging abilities. The antioxidant activity can be quantified using assays like CUPRAC (cupric acid-reducing antioxidant capacity) and DPPH (1,1-diphenyl-2-picrylhydrazyl) assays .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro tests on pancreatic cancer cell lines (such as PANC-1) revealed that the compound induces apoptosis via specific signaling pathways. The mechanism likely involves the inhibition of key enzymes related to cell proliferation and survival .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It has been evaluated for its effects on cholinesterases, tyrosinase, amylase, and glucosidase. Notably, significant inhibition of glucosidase was observed, suggesting potential applications in managing diabetes .

Synthesis and Evaluation

The synthesis of this compound typically involves cyclization reactions under mild conditions. The formation of isoxazole and oxadiazole rings is crucial for its biological activity .

A comparative study involving various oxadiazole derivatives highlighted the structure–activity relationship (SAR). The presence of the isoxazole ring was found to enhance both antioxidant and anticancer activities significantly .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic steps for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

The synthesis typically involves:

- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with reagents like carbon disulfide under alkaline conditions.

- Step 2 : Coupling the oxadiazole intermediate with a functionalized tetrahydronaphthalene-carboxamide using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Step 3 : Purification via recrystallization or column chromatography, monitored by TLC/HPLC . Critical parameters include solvent choice (e.g., ethanol or DMF) and temperature control (reflux conditions) to optimize yield (typically 40-55% for analogous compounds) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon backbone, with characteristic peaks for oxadiazole (~160-165 ppm for C=N) and tetrahydronaphthalene (~2.5-3.0 ppm for CH₂ groups) .

- IR : Absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (oxadiazole C-O) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at ~395 m/z for analogous structures) .

Q. How should the compound be stored to ensure stability?

Store as a solid in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Avoid prolonged exposure to humidity or light .

Advanced Research Questions

Q. How can reaction conditions be optimized for industrial-scale synthesis?

- Continuous Flow Reactors : Improve reproducibility and reduce reaction time by maintaining precise temperature and mixing control .

- Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) to enhance yield while reducing environmental impact .

- Catalytic Systems : Explore palladium or copper catalysts for coupling steps to minimize byproducts . Computational tools (e.g., quantum chemical pathfinding) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What computational methods predict the compound’s biological interactions?

- Molecular Docking : Simulate binding to targets like GSK-3β or kinases using AutoDock Vina. The oxadiazole moiety often interacts with ATP-binding pockets via hydrogen bonding .

- QSAR Modeling : Correlate substituent effects (e.g., isoxazolyl vs. phenyl groups) with bioactivity to guide structural modifications .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize candidates for in vitro testing .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay Standardization : Control variables like cell line (e.g., MCF-7 vs. HeLa), incubation time, and concentration gradients. For example, IC₅₀ discrepancies may arise from differing apoptosis assay protocols .

- Metabolic Stability Testing : Use liver microsomes to evaluate if observed cytotoxicity is due to parent compound or metabolites .

- Target Profiling : Employ kinase/GPCR panels to identify off-target effects that may explain variability .

Methodological Recommendations

- Synthesis Troubleshooting : Low yields may result from incomplete cyclization; monitor via TLC (hexane:ethyl acetate, 3:1) and adjust stoichiometry .

- Bioassay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.